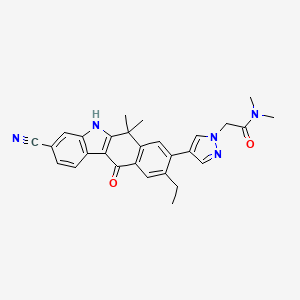

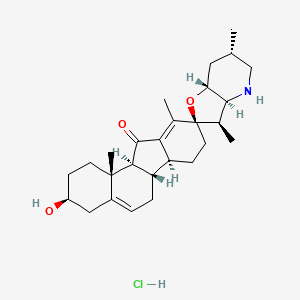

![molecular formula C30H38N8O2 B608254 N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1913252-04-6](/img/structure/B608254.png)

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Descripción general

Descripción

JQEZ5 is an inhibitor of EZH2 lysine methyltransferase (IC50 = 11.1 nM), the enzymatic subunit of polycomb repressive complex 2 (PRC2). It inhibits colony formation of primary human CD34+ chronic myelogenous leukemia (CML) stem/progenitor cells but not non-cancerous human CD34+ hematopoietic stem/progenitor cells when used at concentrations ranging from 0.5 to 5 µM. It also reduces global levels of trimethylated histone 3 lysine 27 (H3K27Me3), a mark that is regulated by PRC2, in K562 cells. JQEZ5 (75 mg/kg per day) induces regression of tumors in an EZH2-driven transgenic mouse model of lung adenocarcinoma.

JQ-EZ-05, also known as JQEZ5 is a Potent and selective SAM-competitive EZH2 inhibitor (IC50 = 11 nM). JQ-EZ-05 selectively binds EZH2 over a panel of 22 methyltransferases.

Aplicaciones Científicas De Investigación

Role in Cancer Research

JQEZ5 is a potent inhibitor of EZH2, a gene that plays a crucial role in the cell cycle, DNA damage repair, cell differentiation, autophagy, apoptosis, and immunological modulation . EZH2 is involved in the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . Therefore, JQEZ5 has been used in cancer research, particularly in understanding the mechanisms of EZH2 regulation and its interactions with important intracellular signaling molecules .

Application in Lung Cancer Therapy

JQEZ5 has been identified as a potential targeted therapy for lung cancer . In genetically engineered mouse models of lung adenocarcinoma, JQEZ5 was found to promote the regression of EZH2-driven tumors, confirming oncogenic addiction to EZH2 in established tumors . This provides a rationale for epigenetic therapy in a subset of lung cancer .

Use as a Chemical Probe

JQEZ5 is an open-source chemical probe designed for research purposes . It is used in various scientific studies to understand the role and function of EZH2 in different biological processes .

Role in Epigenetic Studies

As EZH2 is a master regulator of chromatin function, JQEZ5, being an EZH2 inhibitor, is used in epigenetic studies . It helps in understanding how EZH2 orchestrates transcriptional silencing of developmental gene networks .

Use in Drug Development

JQEZ5 serves as a model compound in the development of drugs targeting EZH2 . Its structure and function provide valuable insights for the design of new drugs with improved efficacy and selectivity .

Role in Genetic Studies

JQEZ5 is used in genetic studies to understand the role of EZH2 in gene transcription . It helps in studying how EZH2 forms complexes with transcription factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .

Mecanismo De Acción

Target of Action

The primary target of N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is the histone methyltransferase EZH2 (enhancer of zeste 2 polycomb repressive complex 2 subunit) . EZH2 is involved in the cell cycle, DNA damage repair, cell differentiation, autophagy, apoptosis, and immunological modulation .

Mode of Action

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of EZH2 . It competitively inhibits the polycomb repressive complex 2 (PRC2) with an IC50 of 80 nM . It selectively binds EZH2 over a panel of 22 methyltransferases .

Biochemical Pathways

EZH2 is a key component of the PRC2, which inhibits the transcription initiation of target genes by methylating histones on chromatin . The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcription factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .

Pharmacokinetics

It is known that drug likeness parameters are important indicators of a molecule’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide reduces the global level of the PRC2-associated mark H3K27me3 in K562 cells . It suppresses cell growth in CML cells and inhibits colony formation of primary human CD34 + CML stem/progenitor cells . It has demonstrated antitumor effects in vivo .

Action Environment

It is known that environmental factors in health and social care are multifaceted and deeply interconnected . These factors include the physical, social, economic, cultural, technological, and policy-related aspects of the environment .

Propiedades

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWDAYNGMMHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JQEZ5 interact with its target and what are the downstream effects?

A: JQEZ5 is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, JQEZ5 prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].

Q2: What is known about the in vitro and in vivo efficacy of JQEZ5?

A: JQEZ5 has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that JQEZ5 effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, JQEZ5 treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, JQEZ5 demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].

Q3: Are there any known resistance mechanisms to JQEZ5?

A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to JQEZ5 in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of JQEZ5 []. Silencing HO-1 in MDS cells enhances the efficacy of JQEZ5, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].

Q4: What are the potential biomarkers for predicting JQEZ5 sensitivity?

A: High EZH2 expression in tumor cells has been identified as a potential biomarker for JQEZ5 sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to JQEZ5 treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for JQEZ5 therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

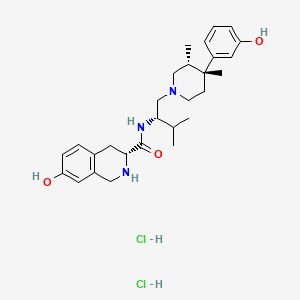

![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)